Lipophilicity Optimization: LogP of 0.4773 Balances Membrane Permeability and Solubility
The calculated partition coefficient (LogP) for 3-amino-2-phenoxypropanoic acid is 0.4773 , positioning it as moderately lipophilic. In contrast, the α-amino acid analog (R)-2-amino-3-phenoxypropanoic acid exhibits an XLogP3-AA of -1.7 [1], indicating significantly higher hydrophilicity and potentially reduced passive membrane diffusion. O-Benzyl-L-serine, a common O-substituted serine comparator, displays a LogP ranging from 0.34 to 1.72 depending on the calculation method . The target compound's intermediate LogP value suggests an optimized balance for both aqueous solubility and lipid bilayer penetration, a critical parameter in designing bioavailable peptidomimetics.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.4773 |
| Comparator Or Baseline | (R)-2-amino-3-phenoxypropanoic acid: XLogP3-AA = -1.7; O-Benzyl-L-serine: LogP ≈ 0.34–1.72 |
| Quantified Difference | Target LogP is 2.18 log units higher than the α-amino acid analog and within the moderate range of O-benzylserine |
| Conditions | Computational prediction using standard algorithms (ChemScene for target, PubChem XLogP3 for α-analog, ChemSpider/ACD/Labs for O-benzylserine) |
Why This Matters
LogP directly influences ADME properties; a value of 0.4773 provides a strategic advantage over the highly polar α-amino acid variant for applications requiring cellular uptake.
- [1] PubChem. (2025). (R)-2-Amino-3-phenoxypropanoic acid - XLogP3-AA: -1.7. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
